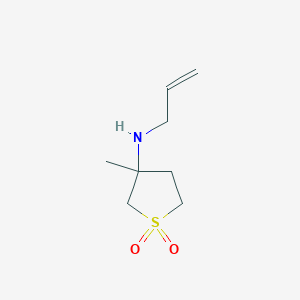

1,6-Bis(tert-butoxycarbonylamino)hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

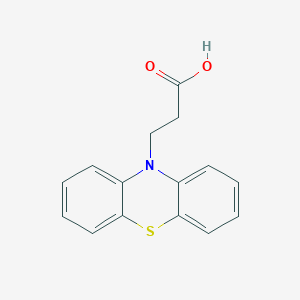

1,6-Bis(tert-butoxycarbonylamino)hexane is a chemical compound that is part of a broader class of compounds with various applications in materials science and organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related compounds. For instance, the synthesis and study of 1,1'-bis(tert-butoxycarbonylamino)ferrocene, a protected derivative of 1,1'-diaminoferrocene, offers a glimpse into the potential reactivity and applications of bis(tert-butoxycarbonylamino) compounds .

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups, such as tert-butoxycarbonyl, to shield functional groups during reactions. For example, 1,1'-bis(tert-butoxycarbonylamino)ferrocene was synthesized using a convenient method, which could be analogous to the synthesis of this compound . Additionally, the preparation of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane from 2-oxazolidinone and hexamethylenediisocyanurate using triethylenediamine as a catalyst suggests a possible synthetic route for related bis(carbonylamino)hexane derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 1,1'-bis(tert-butoxycarbonylamino)ferrocene was studied in both solid state and solution, revealing insights into the spatial arrangement of the tert-butoxycarbonylamino groups . This information is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of bis(amino) compounds can be inferred from studies on similar structures. For example, the reactivity of the bis(tert-butylsilyl)decatungstophosphate compound in homogeneous conditions with Me2SiCl2 to yield a hybrid anion with a heterosilylated network indicates the potential for bis(amino) compounds to participate in complex chemical reactions . Additionally, the thermal and photochemical solid-state polymerization reactivity of diacetylene analogues provides insights into the types of polymerization reactions that bis(amino)hexane derivatives might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from the properties of structurally related compounds. For example, the liquid crystalline properties of 1,6-bis[(2,5-bis(4-alkoxy)phenoxycarbonyl)phenoxy]hexanes suggest that bis(amino)hexane derivatives could also exhibit mesogenic behavior depending on their structural modifications . The thermal degradation studies of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane using TG-GC/MS techniques provide valuable information on the stability and decomposition products of similar bis(amino)hexane compounds .

Aplicaciones Científicas De Investigación

Síntesis de Dipéptidos

Los Boc-AAILs se han utilizado como materiales de partida en la síntesis de dipéptidos con reactivos de acoplamiento de uso común . Se encontró que el reactivo de acoplamiento distintivo N,N0-dietileno-N00-2-cloroetil tiofosforamida mejora la formación de amida en los Boc-AAILs sin la adición de una base, dando los dipéptidos en rendimientos satisfactorios en 15 minutos .

Síntesis de Péptidos

Los líquidos iónicos se han utilizado ampliamente en la síntesis de péptidos como soporte sintético, reactivo de escisión y solventes . Los Boc-AAILs podrían usarse como reactivos eficientes y medios de reacción en la síntesis orgánica cuando su cadena lateral reactiva y su N-terminal están protegidos químicamente .

Síntesis Orgánica

Los Boc-AAILs son selectivamente reactivos y muestran un alto potencial para su aplicación en el campo de la síntesis orgánica . Son líquidos claros y casi incoloros a amarillo pálido a temperatura ambiente .

Propiedades del Solvente

Propiedades

IUPAC Name |

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSMPNIBLRKWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383024 |

Source

|

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16644-54-5 |

Source

|

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

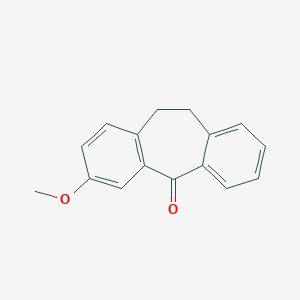

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)